6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline is a nitrogen-containing heterocyclic compound that integrates a quinoxaline core with a 6-methylpyridine substituent linked via an ethynyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, particularly as an inhibitor of specific kinases involved in various signaling pathways.
This compound can be classified under the category of quinoxaline derivatives, which are known for their diverse biological activities. Quinoxalines are bicyclic compounds consisting of fused benzene and pyrazine rings, with the general formula C8H6N2. The specific structure of 6-((6-methylpyridin-2-yl)ethynyl)quinoxaline suggests that it may exhibit unique chemical properties and biological activities due to the presence of both the quinoxaline and pyridine moieties.
The synthesis of 6-((6-methylpyridin-2-yl)ethynyl)quinoxaline can be approached through several methodologies, often involving multi-step reactions. One effective synthetic route includes:
The synthesis can yield significant amounts of the desired product, with reported yields reaching up to 94% under optimized conditions using appropriate catalysts and additives .
The molecular structure of 6-((6-methylpyridin-2-yl)ethynyl)quinoxaline features a quinoxaline ring system substituted at one position by an ethynyl group linked to a 6-methylpyridine moiety. The molecular formula is C13H10N2, with a molecular weight of approximately 210.24 g/mol.
Key structural features include:
6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline can undergo various chemical reactions, including:
These reactions are crucial for developing derivatives with enhanced biological properties or different functionalities.
The mechanism of action for compounds like 6-((6-methylpyridin-2-yl)ethynyl)quinoxaline often involves modulation of specific enzyme activities. For instance, studies have shown that certain quinoxaline derivatives can inhibit transforming growth factor-beta type 1 receptor (ALK5), which plays a role in cellular signaling pathways associated with fibrosis and cancer progression .
The proposed mechanism includes:
The physical properties of 6-((6-methylpyridin-2-yl)ethynyl)quinoxaline include:
Chemical properties include:
The applications of 6-((6-methylpyridin-2-yl)ethynyl)quinoxaline span various fields:
Quinoxaline, a benzopyrazine heterocycle formed by the fusion of benzene and pyrazine rings, has evolved from a chemical curiosity to a privileged scaffold in medicinal chemistry. Its planar, electron-deficient aromatic structure enables diverse non-covalent interactions with biological targets, facilitating broad bioactivity. Historically, quinoxaline derivatives gained prominence through natural products like echinomycin and triostin A—antibiotics that function as DNA bisintercalators, preferentially binding cytosine-guanine (C-G) base pairs via their quinoxaline moieties [1]. This discovery catalyzed intensive research into synthetic quinoxaline analogs, revealing potent pharmacological activities spanning antitumor, antifungal, antimicrobial, and antiviral domains [1] [2].
The scaffold’s versatility stems from its synthetic tractability and capacity for extensive substitution. Medicinal chemists have exploited positions C6 and C7 for derivatization due to their significant influence on target engagement and pharmacokinetics. For example, clofazimine (a quinoxaline phenazine derivative) repurposed for drug-resistant tuberculosis underscores the scaffold’s clinical translatability [5]. Modern synthetic advances—including multicomponent reactions, nanocatalysts, and green chemistry approaches—have accelerated the development of novel quinoxaline pharmacophores targeting kinases, DNA topoisomerases, and growth factor receptors [1] [2].
Table 1: Clinically Explored Quinoxaline Derivatives
Compound | Therapeutic Target | Clinical Status | Key Pharmacological Activity |
---|---|---|---|
Quinomycin A | Notch pathway, CSCs | Preclinical | Tumor burden reduction in PDAC models |
ABT-737 | BCL-2/BCL-XL/BCL-w | Phase I/II | Apoptosis induction in ovarian cancer |
Tirapazamine | DNA damage under hypoxia | Phase I/II | Hypoxia-selective cytotoxicity |
AG1295 | Tyrosine kinases | Preclinical | Acute myeloid leukemia inhibition |
Ethynyl (–C≡C–) linkages serve as rigid, linear spacers that profoundly influence the bioactivity of biheterocyclic systems. Their incorporation between aromatic rings enforces coplanar molecular conformations, optimizing π-π stacking with target proteins while minimizing entropic penalties upon binding [3] [6]. This geometry is critical for kinase inhibitors, where precise orientation within the ATP-binding cleft dictates potency and selectivity.
The ethynyl group’s electronic properties further modulate ligand-receptor interactions. Its triple bond acts as a weak hydrogen bond acceptor, enhancing solubility and membrane permeability without excessive hydrophilicity. Evidence for this comes from ALK5 (TGF-β type I receptor kinase) inhibitors: replacing flexible alkyl linkers with ethynyl in quinoxaline-triazole hybrids markedly improved binding affinity (IC₅₀ reduction from μM to nM range) and oral bioavailability [6] [9]. For instance, the clinical candidate EW-7197 (vactosertib), featuring a methyleneamino-linked triazolo[4,5-g]quinoxaline, achieved 51% oral bioavailability in rats—attributed partly to the ethynyl-like spacer’s optimal logP and conformational stability [6].
Table 2: Impact of Ethynyl Linkers on Pharmacokinetic Parameters
Linker Type | Representative Compound | ALK5 IC₅₀ (μM) | Oral Bioavailability (%) | Selectivity vs. p38α MAPK |
---|---|---|---|---|
Alkyl | Prototype inhibitor 6 | >1.0 | <20 | Low |
Ethynyl | 12k (Triazole-quinoxaline) | 4.69 | Not reported | High (-1.94% inhibition) |
Optimized Ethynyl | EW-7197 | 0.013 | 51 | High (320-kinase panel) |
6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline integrates structural motifs validated across multiple therapeutic targets. The quinoxaline core delivers DNA-intercalative potential, while the 6-methylpyridin-2-yl group provides a chelatable nitrogen for metal coordination—a feature exploited in kinase inhibition. The ethynyl bridge synergizes these pharmacophores by enforcing a coplanar orientation conducive to simultaneous interactions with disparate binding sites [3] [9].
Computational analyses support its multitarget capability. Pharmacophore modeling of mutant ESR2 (estrogen receptor beta) in breast cancer identified halogen bonding, hydrogen bond acceptance (HBA), and hydrophobic interactions (HPho) as critical features—all satisfied by this scaffold:
Molecular docking predicts high-affinity binding to TGF-β receptors and ESR2 mutants. The scaffold’s linear geometry allows deep penetration into the hydrophobic pocket of ALK5, with the pyridine nitrogen forming a key salt bridge with Lys337, while the quinoxaline moiety stacks against Phe286 and Tyr249 [9]. Such polypharmacology is advantageous for complex diseases like cancer, where resistance often arises from single-target inhibition.
Table 3: Predicted Binding Interactions of 6-((6-Methylpyridin-2-yl)ethynyl)quinoxaline
Target Protein | PDB ID | Key Predicted Interactions | Binding Affinity (kcal/mol, Predicted) |
---|---|---|---|
ALK5 Kinase | 1B6C | Pyridine N–Lys337 H-bond; Quinoxaline–Phe286 π-π stacking | -9.2 to -10.8 |
Mutant ESR2 (Y537S) | 7XVZ | Ethynyl H-bond with Asp351; Methyl–Leu476 hydrophobic | -7.5 to -8.5 |
Topoisomerase IIβ | 3QX3 | Quinoxaline intercalation; Pyridine–DNA backbone H-bonds | -8.1 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7